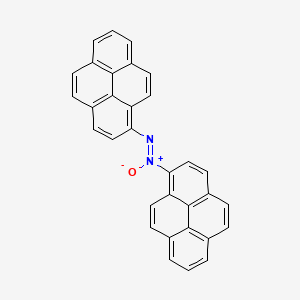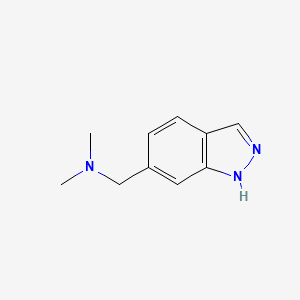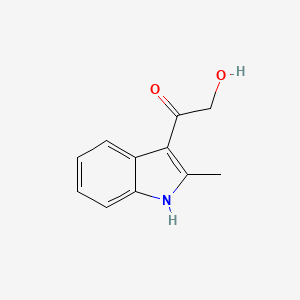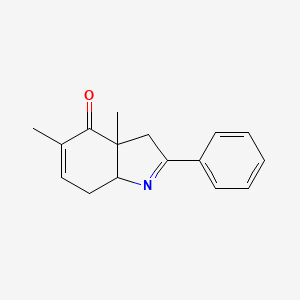
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex organic compound with the molecular formula C21H19ClN4O3 and a molecular weight of 410.854 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a phenoxy group, and a chlorophenyl group
Méthodes De Préparation
The synthesis of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.
Attachment of the phenoxy group: The pyrazole derivative is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the chlorophenyl group: The final step involves the reaction of the intermediate compound with a chlorophenyl derivative to form the desired product.
The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and chlorophenyl groups, using suitable nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-chlorophenyl)ethylidene)hydrazide can be compared with other similar compounds, such as :
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (4-(dimethylamino)phenyl)methylene)hydrazide: This compound has a similar structure but contains a dimethylamino group instead of a chlorophenyl group.
Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, (1-(4-methoxyphenyl)ethylidene)hydrazide: This compound has a methoxy group in place of the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
107045-05-6 |
|---|---|
Formule moléculaire |
C21H19ClN4O3 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-13(16-5-7-17(22)8-6-16)23-25-20(27)12-29-18-9-3-15(4-10-18)11-19-14(2)24-26-21(19)28/h3-11H,12H2,1-2H3,(H,25,27)(H,26,28)/b19-11-,23-13+ |
Clé InChI |
QBGYLVXSUJAYMR-FASIFTCYSA-N |
SMILES isomérique |
CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=C(C)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)



![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

